![molecular formula C20H22N4 B15211180 6-Quinolinamine, 2-[(4-phenyl-1-piperazinyl)methyl]- CAS No. 832101-99-2](/img/structure/B15211180.png)
6-Quinolinamine, 2-[(4-phenyl-1-piperazinyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Phenylpiperazin-1-yl)methyl)quinolin-6-amine is a compound of interest in medicinal chemistry due to its potential pharmacological activities. This compound features a quinoline core, which is known for its diverse biological activities, and a phenylpiperazine moiety, which is often found in compounds with central nervous system activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Phenylpiperazin-1-yl)methyl)quinolin-6-amine typically involves the reaction of quinoline derivatives with phenylpiperazine. One common method involves the nucleophilic substitution reaction where a quinoline derivative with a suitable leaving group reacts with 4-phenylpiperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((4-Phenylpiperazin-1-yl)methyl)quinolin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Potential use as a corrosion inhibitor for metals.
Mechanism of Action
The mechanism of action of 2-((4-Phenylpiperazin-1-yl)methyl)quinolin-6-amine involves its interaction with specific molecular targets in the body. For instance, it may act as an acetylcholinesterase inhibitor, thereby increasing the levels of acetylcholine in the brain and enhancing cognitive functions . The compound may also interact with other neurotransmitter systems, contributing to its potential anxiolytic and antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, known for its acetylcholinesterase inhibitory activity.
5-((4-Phenylpiperazin-1-yl)methyl)quinolin-8-ol:
Uniqueness
2-((4-Phenylpiperazin-1-yl)methyl)quinolin-6-amine is unique due to its specific combination of a quinoline core and a phenylpiperazine moiety, which imparts distinct pharmacological properties. Its potential as a multi-target therapeutic agent makes it a valuable compound for further research and development.
Properties
CAS No. |
832101-99-2 |
|---|---|
Molecular Formula |
C20H22N4 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-[(4-phenylpiperazin-1-yl)methyl]quinolin-6-amine |
InChI |
InChI=1S/C20H22N4/c21-17-7-9-20-16(14-17)6-8-18(22-20)15-23-10-12-24(13-11-23)19-4-2-1-3-5-19/h1-9,14H,10-13,15,21H2 |
InChI Key |
LANVKIOYLOBIJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=NC3=C(C=C2)C=C(C=C3)N)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




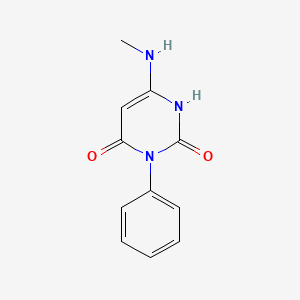
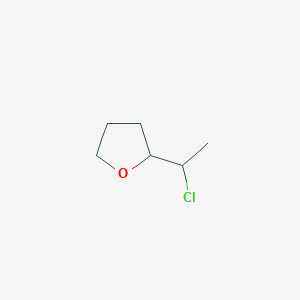
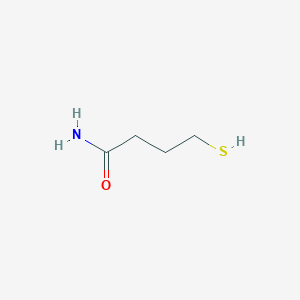
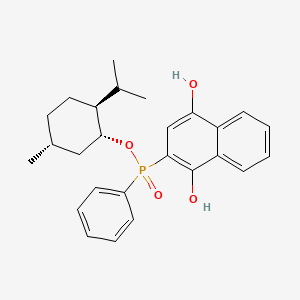
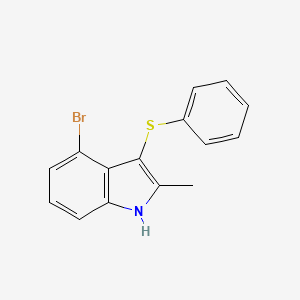
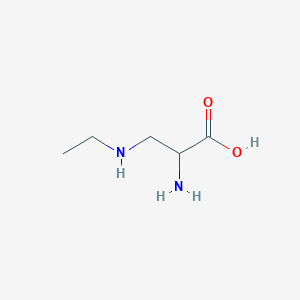
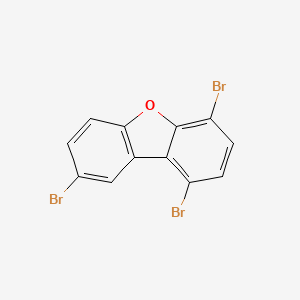


![5-[(Octylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B15211202.png)
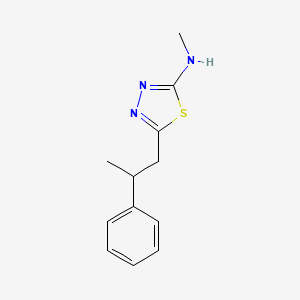
![[(2,5-Dioxooxolan-3-yl)oxy]acetic acid](/img/structure/B15211219.png)
